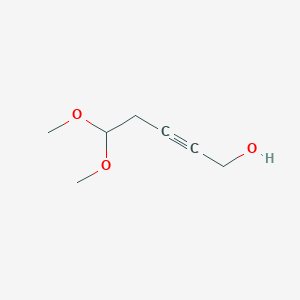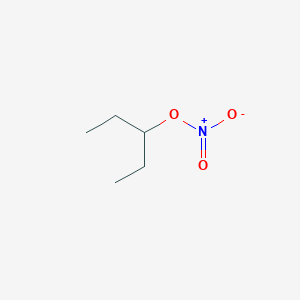
2-(Triphenylstannyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triphenylstannyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a complex organotin compound that features a benzothiazole ring bonded to a triphenylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of benzothiazole derivatives with triphenyltin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Triphenylstannyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or the benzothiazole ring.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
2-(Triphenylstannyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with specific molecular targets.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which
Properties
CAS No. |
83171-58-8 |
|---|---|
Molecular Formula |
C25H19NO3SSn |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
1,1-dioxo-2-triphenylstannyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.3C6H5.Sn/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;3*1-2-4-6-5-3-1;/h1-4H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
DDNDPTPLKMRGTE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5S4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


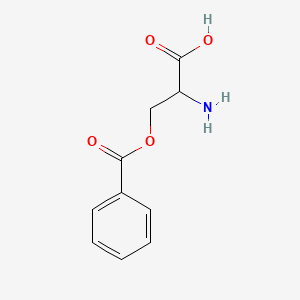

![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)

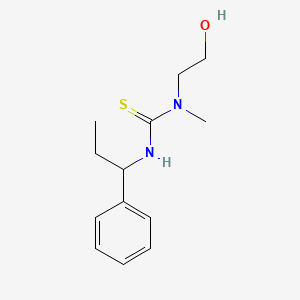
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
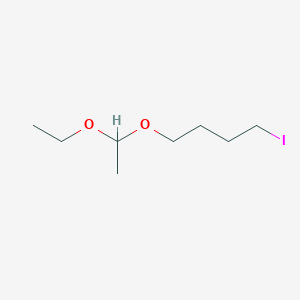
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
